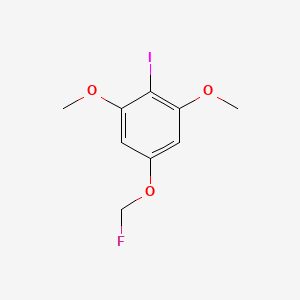
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine is a chiral compound that features a piperidine ring substituted with a benzoyl group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Benzoyl Group: The benzoyl group is usually introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated piperidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .
Aplicaciones Científicas De Investigación
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, inhibiting or activating biological pathways, and modulating cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Piperidine Derivatives: Other piperidine-based compounds, such as (S or R)-ethyl piperidine-3-carboxylate, are also explored for their bioactive properties.
Uniqueness
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both benzoyl and pyridinyl groups make it a versatile compound for various research and industrial applications .
Propiedades
Número CAS |
10014-56-9 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
phenyl-[(2S)-2-pyridin-3-ylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-5-4-10-16(19)15-9-6-11-18-13-15/h1-3,6-9,11,13,16H,4-5,10,12H2/t16-/m0/s1 |
Clave InChI |
SPBQHSXFMHGUQF-INIZCTEOSA-N |
SMILES isomérico |
C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


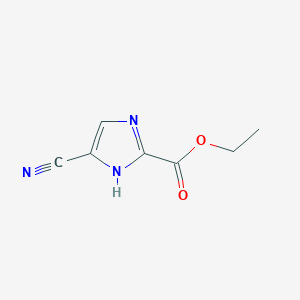
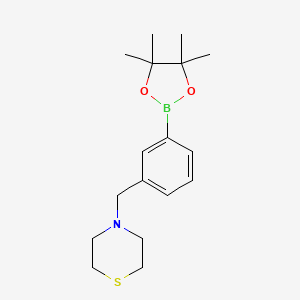
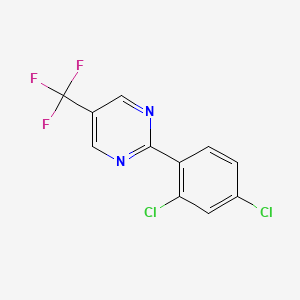
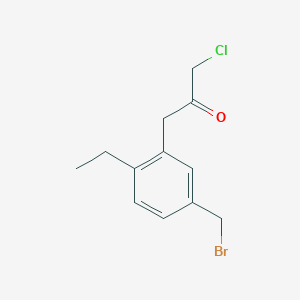
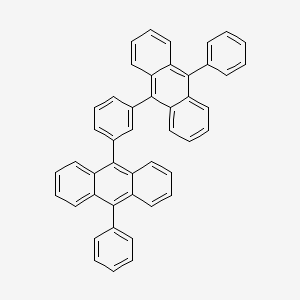

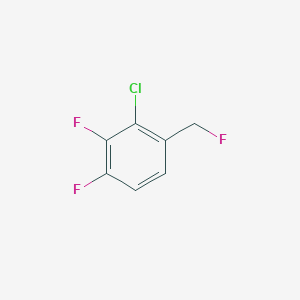
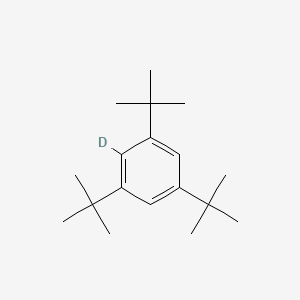
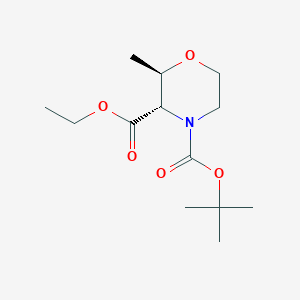
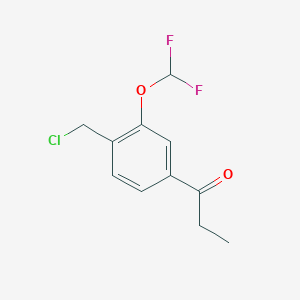
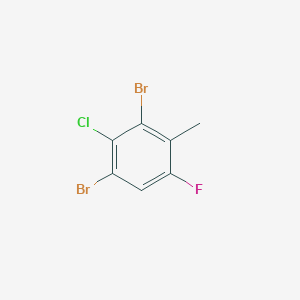
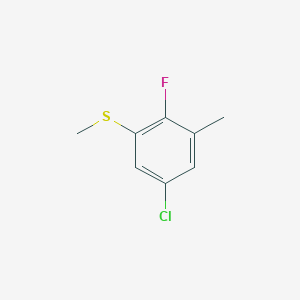
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
